molecular formula C8H7ClOS B1625472 2-(Methylthio)benzoyl chloride CAS No. 1442-03-1

2-(Methylthio)benzoyl chloride

Cat. No. B1625472
CAS RN: 1442-03-1
M. Wt: 186.66 g/mol
InChI Key: AAWPBDPLOOSGGF-UHFFFAOYSA-N
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Description

2-(Methylthio)benzoyl chloride (MTBC) is a chemical compound with the chemical formula C8H7ClOS . It is an important intermediate for the synthesis of various organic compounds. MTBC is a colorless solid with a faint odor, and it is soluble in organic solvents.


Synthesis Analysis

The synthesis of 2-arylbenzothiazole derivatives using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF has been reported .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)benzoyl chloride is represented by the linear formula C8H7ClOS . The InChI code for this compound is 1S/C8H7ClOS/c1-11-7-5-3-2-4-6 (7)8 (9)10/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Methylthio)benzoyl chloride is 186.66 . It is a colorless solid with a faint odor. It is soluble in organic solvents.

Scientific Research Applications

Reactions with Nucleophiles

A study by Osajda and Młochowski (2002) investigated the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. This research revealed the compound's high reactivity, especially with primary amino groups, leading to simultaneous selenenylation-acylation. The study also noted varied reactivity with hydroxy and thiol groups, influenced by substrate structure and reaction conditions (Osajda & Młochowski, 2002).

Synthesis of Heterocyclic Compounds

KlocKrystian, OsajdaMariusz, and MlochowskiJacek (2001) highlighted the utility of 2-(chloroseleno)benzoyl chloride in producing benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes. This process involves reacting the compound with C-H acids, leading to moderate to high yields of these heterocyclic compounds (KlocKrystian et al., 2001).

Catalytic Applications

Yasukawa, Satoh, Miura, and Nomura (2002) described the iridium-catalyzed reaction of aroyl chlorides with internal alkynes. This method efficiently produces tetrasubstituted naphthalenes and anthracene derivatives, showcasing the compound's potential in catalysis (Yasukawa et al., 2002).

Antimicrobial Applications

Research by Matche, Kulkarni, and Raj (2006) demonstrated benzoyl chloride's effectiveness as an antimicrobial agent. It was successfully incorporated into ethylene acrylic acid polymer, significantly inhibiting the growth of Penicillium sp. and Aspergillus sp. (Matche, Kulkarni, & Raj, 2006).

Synthesis of High-Performance Polymers

Wang, Wang, Zhang, and Luo (2015) conducted a kinetic study on the reaction between aniline and benzoyl chloride. This reaction is notable for producing high-performance polymers, and the study provides insights into optimizing this process (Wang et al., 2015).

Safety And Hazards

2-(Methylthio)benzoyl chloride is a combustible material. It is corrosive and water reactive. Contact with water liberates toxic gas. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-methylsulfanylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWPBDPLOOSGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503148
Record name 2-(Methylsulfanyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)benzoyl chloride

CAS RN

1442-03-1
Record name 2-(Methylsulfanyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Uchida, S Kozuka - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
The reactions of N-alkyl- and N-aryl-2-(methylsulfinyl)benzamides and N-[2-(methylthio)benzoyl]-N-alkylhydroxylamines with thionyl chloride have been found to give 2-substituted 1,2-…
Number of citations: 25 www.journal.csj.jp
Y Uchida, Y Kobayashi, S Kozuka - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
Several O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines (1) were prepared and their thermal decompositions were studied. The thermal decomposition of 1 at 200 C in o-…
Number of citations: 10 www.journal.csj.jp
Y Uchida, Y Kobayashi, S Kozuka - jlc.jst.go.jp
Several O-acyl-iV-P-ímethylthioJbenzoyll-^-í-butylhydroxylamines (1) were prepared and their thermal decompositions were studied. The thermal decomposition of 1 at 200 C in o-…
Number of citations: 0 jlc.jst.go.jp
JI Lee - Journal of the Korean Chemical Society, 2020 - koreascience.kr
Thioflavones are thio analogs of naturally occurring flavones and have the skeleton of a thiochroman-4-one ring with 2-substituted aryl groups. They exhibit a variety of pharmacological …
Number of citations: 2 koreascience.kr
HY Kim, E Song, K Oh - Organic letters, 2017 - ACS Publications
A facile synthetic method to chromenones and thiochromenones has been developed using a one-pot Friedel–Crafts acylation of alkynes with suitably substituted benzoyl chlorides. …
Number of citations: 56 pubs.acs.org
RA Aitken, AN Garnett - 2001 - repository.yu.edu.jo
'l'he scries of four new stabiliscd phosphorus ylidcs 16-19 have heen prepared and fully characteriscd. Upon FVP at 850 C they undergo extrusion of PhyP0, loss of Me" and tandem …
Number of citations: 3 repository.yu.edu.jo
M Bao, M Shimizu, S Shimada, J Inoue, T Konakahara - Tetrahedron, 2004 - Elsevier
Reactions of N-[2-(alkoxycarbonyl)benzenesulfenyl]-1,2-benzisothiazolin-3-ones () with various nucleophiles were examined. Anions of active methylene compounds attacked the sulfur …
Number of citations: 17 www.sciencedirect.com
RA Aitken, G Burns, JJ Morrison - Journal of the Chemical Society …, 1998 - pubs.rsc.org
… Thus, conversion of the phosphonium salts 6 and 7 into the corresponding ylides with butyllithium followed by acylation with 2-methoxy- or 2-methylthio-benzoyl chloride afforded the set …
Number of citations: 33 pubs.rsc.org
Y Uchida, S Kozuka - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
A Novel Route to 2-Substituted 1,2-Benzisothiazol-3(2N)-ones Page 1 510 JCS CHEM. COMM., 1981 A Novel Route to 2-Substituted 1,2-Benzisothiazol-3(2N)-ones By YUZURU …
Number of citations: 6 pubs.rsc.org
VY Sosnovskikh - Russian Chemical Reviews, 2018 - iopscience.iop.org
Data on the methods of synthesis, chemical reactivity and biological activity of 2-mono-and 2, 3-disubstituted thiochromones are integrated and described systematically. Particular …
Number of citations: 13 iopscience.iop.org

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